molecular formula C26H25N3O3 B11430481 N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-ethylacetamide

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-ethylacetamide

Cat. No.: B11430481
M. Wt: 427.5 g/mol
InChI Key: IACLAYCAMBHHCN-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzyl group, an ethyl group, and a methylphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzaldehyde with anthranilic acid to form 4-methylphenylquinazolinone. This intermediate is then reacted with benzyl chloride and ethylamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone.

    Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research has indicated its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide can be compared with other quinazolinone derivatives, such as:

  • N-benzyl-N-methyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide
  • N-ethyl-N-phenyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

These compounds share similar structures but differ in the substituents attached to the quinazolinone core

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C26H25N3O3/c1-3-27(17-20-9-5-4-6-10-20)24(30)18-28-23-12-8-7-11-22(23)25(31)29(26(28)32)21-15-13-19(2)14-16-21/h4-16H,3,17-18H2,1-2H3

InChI Key

IACLAYCAMBHHCN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C

Origin of Product

United States

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